molecular formula C17H18ClN3O2 B268808 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide

4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide

Cat. No. B268808
M. Wt: 331.8 g/mol
InChI Key: RHPKJRAEQPGTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, also known as Boc-3-Cl-Phe-NH-Pro-OBzl, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a type of benzamide derivative that has been synthesized using specific chemical reactions.

Mechanism of Action

The mechanism of action of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting specific enzymes involved in cancer cell growth, inflammation, and pain sensitivity. This compound has been reported to inhibit cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes involved in inflammation and cancer cell growth. Additionally, this compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide have been investigated in various studies. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Furthermore, this compound has been shown to reduce pain sensitivity by activating TRPV1 ion channels.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide involves several chemical reactions. The synthesis starts with the protection of the amino group of 3-chloroaniline using the tert-butyloxycarbonyl (Boc) group. The protected amino group is then reacted with propylamine to form the corresponding amide. The Boc group is then removed using acidic conditions to expose the amino group. The final step involves the reaction of the exposed amino group with benzoyl chloride to form the desired compound. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

The potential pharmacological properties of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide have been investigated in various scientific studies. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have analgesic properties by reducing pain sensitivity.

properties

Product Name

4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

4-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-10-19-16(22)12-6-8-14(9-7-12)20-17(23)21-15-5-3-4-13(18)11-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

RHPKJRAEQPGTMT-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.